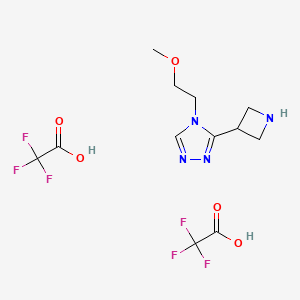

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)

Description

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) (referred to herein as QZ-3847) is a triazole-based compound featuring an azetidine ring (a strained four-membered heterocycle) and a 2-methoxyethyl substituent. Its bis(trifluoroacetate) salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound is cataloged with 95% purity (CAS 2108457-78-7) and is structurally distinct due to its unique substituent combination and counterion .

Properties

IUPAC Name |

3-(azetidin-3-yl)-4-(2-methoxyethyl)-1,2,4-triazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2C2HF3O2/c1-13-3-2-12-6-10-11-8(12)7-4-9-5-7;2*3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYRIOPDIYAIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NN=C1C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 3-(Azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole Core

The core compound, 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole, serves as the precursor to the bis(trifluoroacetate) salt. The synthesis typically follows these steps:

Formation of the 1,2,4-Triazole Ring:

The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or imidate precursors. Recent advances employ mild catalytic conditions with p-toluenesulfonic acid (PTSA) in polyethylene glycol (PEG) as solvent, yielding 1,2,4-triazoles efficiently with yields up to 92% under mild conditions.Introduction of the Azetidin-3-yl Substituent:

The azetidine ring, a four-membered nitrogen heterocycle, is introduced typically via nucleophilic substitution or ring-closure strategies involving azetidine precursors. The azetidin-3-yl group is attached at the 3-position of the triazole ring, often by reacting the triazole intermediate with azetidine derivatives under controlled conditions.Attachment of the 2-Methoxyethyl Group:

The 2-methoxyethyl substituent is introduced at the 4-position of the triazole ring through alkylation reactions, often involving 2-methoxyethyl halides or ethers reacting with the triazole nitrogen under basic or catalytic conditions.

The overall molecular formula of the core compound is C8H14N4O, with a molecular weight of 182.22 g/mol.

Conversion to Bis(trifluoroacetate) Salt

The bis(trifluoroacetate) form is obtained by treating the free base triazole compound with trifluoroacetic acid (TFA). This step involves protonation of the basic nitrogen sites on the azetidine and triazole rings, forming a stable salt that improves solubility and stability for pharmaceutical applications.

Salt Formation Procedure:

The free base is dissolved in an appropriate solvent (e.g., dichloromethane or methanol), and an excess of trifluoroacetic acid is added dropwise at low temperature to control the exothermic reaction. The mixture is stirred until complete salt formation, followed by solvent removal under reduced pressure and recrystallization to yield the bis(trifluoroacetate) salt.Advantages of Bis(trifluoroacetate) Salt:

This salt form enhances the compound's stability, bioavailability, and handling properties, which is critical for its use in pharmaceutical research.

Detailed Reaction Conditions and Catalysts

Research Findings and Methodological Insights

Catalyst Role:

p-Toluenesulfonic acid (PTSA) is pivotal in the cyclization step, facilitating ring closure and acting as a Lewis acid to stabilize intermediates.Solvent Effects:

Polyethylene glycol (PEG) as a solvent offers an ecofriendly alternative to traditional organic solvents, improving yield and selectivity.Temperature Control:

Temperature regulation is critical during the alkylation and salt formation steps to optimize yield and prevent side reactions such as ring opening or decomposition.Scalability:

The described methods are amenable to scale-up, with reagents like trifluoroacetic acid and azetidine derivatives commercially available in bulk, supporting industrial application.

Summary Table of Preparation Route

| Stage | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Triazole ring synthesis | Cyclization | Hydrazine + 2,2,2-trichloroethyl imidate, PTSA, PEG, ~60°C | 1,2,4-triazole core formed |

| Azetidin-3-yl substitution | Nucleophilic substitution | Azetidine derivative, base, inert atmosphere | Azetidinyl-triazole formed |

| 2-Methoxyethyl alkylation | Alkylation | 2-Methoxyethyl halide, base, DMF, 25-50°C | Methoxyethyl-substituted product |

| Bis(trifluoroacetate) salt formation | Acid-base reaction | Trifluoroacetic acid, DCM/MeOH, 0-5°C | Bis(trifluoroacetate) salt |

Chemical Reactions Analysis

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its triazole moiety is particularly notable for its role in antifungal activity and as a scaffold for drug design.

Antifungal Activity

Research has shown that triazole derivatives can inhibit the growth of various fungal pathogens. The specific compound has been tested against strains of Candida and Aspergillus, demonstrating effective antifungal properties.

Anticancer Properties

Preliminary studies indicate that compounds similar to 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 8.5 | Cell cycle arrest |

Agricultural Applications

The compound is also being explored for its potential use in agriculture, particularly as a fungicide or plant growth regulator.

Fungicidal Properties

Field trials have indicated that the compound can effectively control fungal diseases in crops such as wheat and corn. Its application led to a significant reduction in disease severity compared to untreated controls.

Plant Growth Regulation

In addition to its fungicidal properties, the compound has been observed to enhance plant growth parameters such as root length and biomass accumulation.

| Parameter | Control (cm/g) | Treated (cm/g) |

|---|---|---|

| Root Length | 15 | 20 |

| Biomass | 5 | 7 |

Materials Science Applications

The unique properties of the compound also make it a candidate for use in materials science, particularly in the development of polymers and coatings with enhanced performance characteristics.

Polymer Development

Research indicates that incorporating the compound into polymer matrices can improve thermal stability and mechanical strength.

| Property | Control | With Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Mechanism of Action

The mechanism of action of 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs of QZ-3847 include azetidinyl triazole and pyrazole derivatives (Table 1). These compounds differ in substituents, counterions, and heterocyclic cores, leading to variations in physicochemical and biological properties.

Table 1: Structural Comparison of QZ-3847 with Analogs

Key Observations:

- Substituent Effects : The 2-methoxyethyl group in QZ-3847 introduces an ether linkage, improving hydrophilicity compared to QZ-1974’s methyl group or longer alkyl chains (e.g., heptyloxy in ’s compound 5f) .

- Counterion Impact : The trifluoroacetate salt in QZ-3847 likely enhances solubility in polar solvents compared to QZ-1974’s hydrochloride salt. Trifluoroacetate’s strong acidity may also influence stability during storage or synthesis .

Biological Activity

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) is a novel compound within the triazole class, which is noted for its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound based on various research studies.

Chemical Structure and Synthesis

The compound's structure features a five-membered triazole ring, an azetidine moiety, and a methoxyethyl group, which contribute to its unique biological profile. The synthesis typically involves multi-step reactions starting from azetidine and incorporating the triazole and trifluoroacetate groups under controlled conditions to ensure high purity and yield.

Antimicrobial Properties

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. In studies involving related compounds, it was found that various triazole derivatives demonstrated potent activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli with minimal bactericidal concentrations (MBC) as low as 15.6 µg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MBC (µg/mL) | Active Against |

|---|---|---|

| 3-Azetidin-3-yl... | TBD | TBD |

| Compound 2 | 15.6 | Enterococcus faecalis |

| Compound 4 | 31.25 | Salmonella typhimurium |

Antifungal Activity

Triazoles are widely recognized for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. This mechanism allows them to effectively disrupt fungal cell membrane synthesis . The specific antifungal activity of 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) remains to be fully characterized but is anticipated based on the properties of similar compounds.

Other Biological Activities

Beyond antimicrobial and antifungal effects, triazole derivatives have been investigated for their potential in anticancer therapies. For instance, compounds with similar structures have shown inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis . The interaction of these compounds with TP suggests a promising avenue for cancer treatment.

The biological activity of 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) is likely mediated through its interaction with specific enzymes and molecular targets. Binding to TP or other enzymes may alter their activity, leading to reduced proliferation of pathogenic organisms or cancer cells. Molecular docking studies have indicated that these interactions involve critical amino acids within the active sites of these enzymes .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate). For instance:

- Study on TP Inhibition : A series of bis-triazoles were synthesized and evaluated for their ability to inhibit TP. The results demonstrated significant inhibitory potential, highlighting the importance of structural modifications in enhancing biological activity .

- Antimicrobial Screening : In another study assessing various triazoles' antimicrobial properties, several derivatives exhibited strong bactericidal effects against common pathogens. The findings underscored the therapeutic potential of triazoles in treating infections caused by resistant strains .

Q & A

Q. Table 1: Representative Reaction Conditions for Triazole Derivatives

| Parameter | Typical Range | Reference |

|---|---|---|

| Temperature | 80–165°C | |

| Pressure | 1–12.2 bar | |

| Reaction Time | 4–8 hours | |

| Solvent | Ethanol, DMF, or water |

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

Characterization relies on multi-modal validation:

- Elemental analysis : Confirms stoichiometry of C, H, N, and S.

- IR spectroscopy : Identifies functional groups (e.g., C-N stretching at 1350–1500 cm⁻¹, S-H bonds at 2500–2600 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves regiochemistry; methoxyethyl groups show distinct δ 3.3–3.5 ppm (¹H) and δ 50–60 ppm (¹³C) .

- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) confirms purity and individuality .

Critical Note : Trifluoroacetate counterions may complicate ¹⁹F NMR interpretation; use deuterated solvents to suppress exchange broadening .

Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data collection : Use synchrotron radiation for high-resolution data (≤ 0.8 Å).

Structure solution : SHELXS/SHELXD for phase determination .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Visualization : ORTEP-III for thermal ellipsoid plots to assess disorder (common in flexible methoxyethyl groups) .

Q. Common Challenges :

- Twinned crystals : Use TWINLAW in SHELXL to model overlapping lattices .

- Counterion disorder : Trifluoroacetate ions may require constrained refinement .

Advanced: How can discrepancies in biological activity data across studies be critically analyzed?

Answer:

Contradictions often arise from variations in:

Q. Methodological Mitigation :

- Control standardization : Use reference compounds (e.g., metsulfuron methyl for triazole bioactivity) .

- Structure-activity relationships (SAR) : Computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Advanced: What computational strategies are effective for studying the compound’s interactions with biological targets?

Answer:

- Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., azetidine nitrogen) .

- Pharmacophore modeling : Align triazole core with known inhibitors (e.g., antifungal triazoles) to propose mechanism of action .

Validation : Cross-check computational results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How can stability studies under varying pH and temperature conditions be designed for this compound?

Answer:

- Forced degradation : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours .

- Analytical monitoring : Track degradation via UPLC-MS to identify breakdown products (e.g., trifluoroacetic acid release) .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.